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molecular formula C17H12FN3 B1404221 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile CAS No. 1093307-32-4

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

Cat. No. B1404221
M. Wt: 277.29 g/mol
InChI Key: DMNDWMQCINFCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648069B2

Procedure details

5-Bromo-2-fluorobenzonitrile (484 mg, 2.42 mmol), 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (736 mg, 2.59 mmol), dichlorobis(triphenylphosphine)palladium(II) (174 mg, 0.248 mmol), and potassium carbonate (1.36 g, 9.84 mmol) were combined in a sealed vial with dioxane (10 mL) and water (1 mL) under an inert atmosphere of nitrogen, and the mixture was heated to 110° C. overnight. The mixture was diluted with methylene chloride and washed with water. The organic layer was absorbed on silica gel and purified by silica gel chromatography eluting with a gradient of 10-50% ethyl acetate in hexanes to afford the title compound. MS (ESI+) m/z 290.0 (M+H)+.
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
736 mg
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
174 mg
Type
catalyst
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[C:7]#[N:8].[CH2:11]([N:18]1[CH:22]=[C:21](B2OC(C)(C)C(C)(C)O2)[CH:20]=[N:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].O1CCOCC1>C(Cl)Cl.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[CH2:11]([N:18]1[CH:22]=[C:21]([C:2]2[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=2)[C:7]#[N:8])[CH:20]=[N:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4,^1:49,68|

Inputs

Step One
Name
Quantity
484 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C#N)C1)F
Step Two
Name
Quantity
736 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Step Three
Name
Quantity
1.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
174 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Seven
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 10-50% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)C=1C=CC(=C(C#N)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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